molecular formula C27H37N5O4 B6482980 N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 922121-18-4

N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B6482980
CAS No.: 922121-18-4
M. Wt: 495.6 g/mol
InChI Key: SZEZPVVJEFHFSB-UHFFFAOYSA-N
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Description

N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C27H37N5O4 and its molecular weight is 495.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 495.28455468 g/mol and the complexity rating of the compound is 731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O4/c1-30-12-14-32(15-13-30)23(20-7-9-22-19(16-20)6-5-11-31(22)2)18-28-26(33)27(34)29-21-8-10-24(35-3)25(17-21)36-4/h7-10,16-17,23H,5-6,11-15,18H2,1-4H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEZPVVJEFHFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • 3,4-Dimethoxyphenyl group : This moiety is often associated with various biological activities due to its electron-donating properties.
  • Tetrahydroquinoline core : Known for its role in several pharmacological applications, including neuroprotective effects.
  • Methylpiperazine linkage : This fragment is frequently utilized in drug design for enhancing receptor binding affinity.

1. Antidepressant Effects

Recent studies suggest that compounds similar to this compound exhibit significant antidepressant properties. For example:

  • Mechanism of Action : The compound may enhance serotonin and norepinephrine levels in the brain by inhibiting their reuptake.
  • Case Study : A study involving a similar compound demonstrated a reduction in depressive-like behaviors in rodent models after administration at varying doses (e.g., 10 mg/kg and 20 mg/kg) over two weeks.

2. Neuroprotective Properties

The tetrahydroquinoline structure is known for neuroprotective effects:

  • In vitro Studies : Compounds with similar structures have shown the ability to protect neuronal cells from oxidative stress and apoptosis.
  • Mechanism : The proposed mechanism includes modulation of neuroinflammatory pathways and enhancement of mitochondrial function.

3. Antioxidant Activity

The antioxidant capacity of the compound can be attributed to the presence of the methoxy groups:

  • Research Findings : Studies have indicated that related compounds can scavenge free radicals effectively, thereby reducing oxidative stress markers in various biological systems.

Data Table of Biological Activities

Activity TypeMechanism of ActionReference Study
AntidepressantInhibition of serotonin reuptake
NeuroprotectiveModulation of neuroinflammation
AntioxidantFree radical scavenging

Safety and Toxicology

Preliminary toxicological assessments suggest that the compound exhibits a favorable safety profile:

  • Acute Toxicity : In animal models, doses up to 2500 mg/kg did not result in significant adverse effects.
  • Chronic Exposure : Long-term studies are necessary to fully elucidate the safety profile.

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